Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16501096
InChI: InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C14H18N2O4
Molecular Weight: 278.30 g/mol

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans-

CAS No.:

Cat. No.: VC16501096

Molecular Formula: C14H18N2O4

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Carbamic acid, [2-(4-nitrophenyl)cyclopropyl]-, 1,1-dimethylethyl ester,trans- -

Specification

Molecular Formula C14H18N2O4
Molecular Weight 278.30 g/mol
IUPAC Name tert-butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate
Standard InChI InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)
Standard InChI Key UGSCSKRTIHHWBN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Geometry and Stereochemistry

The compound’s trans configuration is critical to its three-dimensional arrangement. The cyclopropane ring imposes significant angle strain, forcing the 4-nitrophenyl and Boc-protected amine groups into fixed spatial orientations. Density functional theory (DFT) studies on analogous cyclopropane-carbamates suggest that the trans isomer exhibits greater thermodynamic stability compared to cis counterparts due to reduced steric hindrance between substituents. The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitutions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₄
Molecular Weight278.30 g/mol
IUPAC Nametert-Butyl N-[2-(4-nitrophenyl)cyclopropyl]carbamate
Canonical SMILESCC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)N+[O-]
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely low in polar solvents

Synthesis and Manufacturing

Synthetic Routes

The synthesis of this compound likely follows established carbamate protocols. A plausible route involves:

  • Cyclopropanation: Reaction of 4-nitrostyrene with a diazo compound to form the 2-(4-nitrophenyl)cyclopropylamine intermediate.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.

Alternative methods may employ PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent, as seen in analogous cyclopropane-carbamate syntheses.

Industrial Production Challenges

Scale-up poses challenges due to the cyclopropane ring’s sensitivity to ring-opening reactions under acidic or high-temperature conditions. Purification often requires chromatography or recrystallization from non-polar solvents. Industrial batches may utilize continuous flow reactors to enhance yield and minimize decomposition.

Applications in Research and Industry

Pharmaceutical Intermediate

Though direct applications are undocumented, structurally similar Boc-protected carbamates serve as intermediates in antipsychotics (e.g., Cariprazine) and antibiotics targeting multidrug-resistant bacteria . The nitro group in this compound is a versatile handle for reduction to amines or conversion to hydroxylamines, enabling diversification into bioactive molecules .

Related Compounds and Comparative Analysis

Ethyl 4-Nitrophenylcarbamate

Ethyl 4-nitrophenylcarbamate (CAS: 2621-73-0) shares the nitroaromatic-carbamate backbone but lacks the cyclopropane ring. Its mass spectrum shows a molecular ion peak at m/z 210, with fragmentation patterns dominated by loss of the ethoxy group (C₂H₅O- ) . This compound’s simpler structure underscores the cyclopropane derivative’s enhanced steric complexity.

trans-4-(Boc-Amino)cyclohexaneethanol

Used in Mer kinase inhibitors, this cyclohexane-based carbamate (CAS: 917342-29-1) highlights the pharmacophoric value of Boc-protected amines in oncology. Its synthesis employs similar protecting-group strategies but avoids cyclopropane ring strain .

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